

# SRT3025: A Comparative Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | SRT3025  |
| Cat. No.:      | B3027058 |

[Get Quote](#)

An experimental SIRT1 activator, **SRT3025**, showed early promise in preclinical models for metabolic and cardiovascular diseases. However, its clinical development was halted due to significant safety concerns, specifically the prolongation of the QT interval, a key indicator of cardiac risk. This guide provides a comprehensive comparison of **SRT3025** with other sirtuin 1 (SIRT1) activators, supported by available experimental data, to inform future research and development in this area.

## Executive Summary

**SRT3025** is a small molecule activator of SIRT1, a protein deacetylase that plays a crucial role in cellular metabolism and stress responses. Preclinical studies in mouse models of atherosclerosis and obesity demonstrated potential therapeutic benefits, including reduced cholesterol levels and improved glucose metabolism. Despite these encouraging results, the first-in-human Phase 1 clinical trial (NCT01340911) was terminated due to findings of corrected QT (QTc) interval prolongation, which can increase the risk of fatal cardiac arrhythmias. This critical safety issue has effectively ended the clinical development of **SRT3025**.

This guide will delve into the available data for **SRT3025**, presenting its mechanism of action, preclinical findings, and the pivotal clinical safety observation. For comparative purposes, we will also review the clinical trial data for other notable SIRT1 activators, namely SRT2104 and the naturally occurring compound, resveratrol.

## Data Presentation: A Comparative Analysis of SIRT1 Activators

The following tables summarize the available quantitative data for **SRT3025** from preclinical studies and for the comparator compounds from clinical trials.

Table 1: Preclinical Efficacy of **SRT3025** in Mouse Models

| Parameter             | Model                   | Treatment Group     | Control Group | Percentage Change | Reference           |
|-----------------------|-------------------------|---------------------|---------------|-------------------|---------------------|
| Atherosclerosis       |                         |                     |               |                   |                     |
| Plaque Size           | ApoE-/- mice            | SRT3025             | Placebo       | ↓ 48%             | <a href="#">[1]</a> |
| Total Cholesterol     | ApoE-/- mice            | SRT3025             | Placebo       | ↓ 28%             | <a href="#">[1]</a> |
| LDL Cholesterol       | ApoE-/- mice            | SRT3025             | Placebo       | ↓ 45%             | <a href="#">[1]</a> |
| Obesity & Metabolism  |                         |                     |               |                   |                     |
| Body Weight Gain      | Diet-induced obese mice | SRT3025 (100 mg/kg) | Pioglitazone  | -15.9% vs. +9.5%  | <a href="#">[2]</a> |
| Fasting Glucose       | Diet-induced obese mice | SRT3025 (100 mg/kg) | Vehicle       | ↓ 21%             | <a href="#">[2]</a> |
| Fasting Insulin       | Diet-induced obese mice | SRT3025 (100 mg/kg) | Vehicle       | ↓ 70%             | <a href="#">[2]</a> |
| Serum Triglycerides   | Diet-induced obese mice | SRT3025 (100 mg/kg) | Vehicle       | ↓ 41%             | <a href="#">[2]</a> |
| Hepatic Triglycerides | Diet-induced obese mice | SRT3025 (100 mg/kg) | Pioglitazone  | ↓ 48% vs. +69%    | <a href="#">[2]</a> |

Table 2: Clinical Trial Data for Comparator SIRT1 Activators

| Compound    | Indication         | Key Findings                                                                                                                                                                                       | Reference                                                   |
|-------------|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| SRT2104     | Type 2 Diabetes    | <p>- No significant improvement in glucose or insulin control. - Highly variable pharmacokinetics. - Generally well-tolerated. - Modest beneficial impact on lipids.</p>                           | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Resveratrol | Metabolic Syndrome | <p>- Inconsistent results across multiple trials. - Some studies show no benefit on metabolic parameters. - One study reported increased total and LDL cholesterol with high-dose resveratrol.</p> | <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a> |

## Experimental Protocols

### Preclinical Study: SRT3025 in a Mouse Model of Atherosclerosis

- Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for studying atherosclerosis.
- Diet: Mice were fed a high-fat diet to induce the development of atherosclerotic plaques.
- Treatment: One group of mice received a diet supplemented with **SRT3025**, while the control group received a standard high-fat diet (placebo).
- Duration: The treatment period was 12 weeks.

- Outcome Measures: At the end of the study, the size of atherosclerotic plaques in the aorta was quantified. Blood samples were collected to measure plasma levels of total cholesterol and LDL cholesterol.

## Clinical Trial: NCT01340911 - A Study in Healthy Male Volunteers to Investigate Different Doses of a New Drug for the Treatment of Metabolic Diseases

- Study Design: A randomized, placebo-controlled, single-blind, dose-escalation, first-in-human study.
- Participants: Healthy male volunteers.
- Objectives: To assess the safety, tolerability, and pharmacokinetics of single and repeat doses of **SRT3025**.
- Outcome: The trial was terminated prematurely due to the detection of QT interval prolongation. Specific data on the doses administered and the magnitude of QT prolongation have not been publicly released.

## Mandatory Visualizations Signaling Pathway of SRT3025



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **SRT3025** as a direct activator of SIRT1.

# Experimental Workflow of SRT3025 Clinical Trial (NCT01340911)



[Click to download full resolution via product page](#)

Caption: Workflow of the terminated Phase 1 clinical trial for **SRT3025**.

## Conclusion and Future Directions

The case of **SRT3025** serves as a critical reminder of the importance of thorough safety evaluations in drug development. While the preclinical data for **SRT3025** were promising, the adverse cardiac signal detected in the first-in-human study underscores the limitations of animal models in predicting all human toxicities.

For researchers in the field of sirtuin biology and drug discovery, the following points are crucial:

- **Focus on Safety:** Future development of SIRT1 activators must prioritize a comprehensive assessment of cardiovascular safety, including rigorous evaluation of potential effects on the QT interval.
- **Structural Diversity:** The adverse findings with **SRT3025** should encourage the exploration of structurally diverse SIRT1 activators that may not share the same off-target effects.
- **Targeted Indications:** A more nuanced understanding of SIRT1's role in different tissues and disease states may lead to the development of activators with more targeted and safer therapeutic profiles.

In conclusion, while **SRT3025** itself is unlikely to see further clinical development, the lessons learned from its journey provide valuable insights for the continued pursuit of safe and effective SIRT1-targeted therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. No Beneficial Effects of Resveratrol on the Metabolic Syndrome: A Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Effects of Resveratrol in the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SRT3025: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3027058#clinical-trial-data-for-srt3025\]](https://www.benchchem.com/product/b3027058#clinical-trial-data-for-srt3025)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)